molecular formula C7H6N4O2 B13004430 Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate CAS No. 2227205-97-0

Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate

Cat. No.: B13004430
CAS No.: 2227205-97-0
M. Wt: 178.15 g/mol
InChI Key: XLFMYZKKXMNAGH-UHFFFAOYSA-N
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Description

Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate is a heterocyclic compound that belongs to the class of imidazo[2,1-f][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-chloro-3-oxobutanoate with suitable amines in the presence of a base, followed by cyclization to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may inhibit kinase activity, interfere with DNA replication, or disrupt cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate stands out due to its specific structural features and the range of biological activities it exhibits.

Properties

CAS No.

2227205-97-0

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

methyl imidazo[2,1-f][1,2,4]triazine-4-carboxylate

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)5-6-8-2-3-11(6)10-4-9-5/h2-4H,1H3

InChI Key

XLFMYZKKXMNAGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NN2C1=NC=C2

Origin of Product

United States

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